

# Application Notes and Protocols: CP-690550 In Vivo Efficacy in Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

CP-690550, also known as tofacitinib, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3.[1][2] This small molecule inhibitor has demonstrated significant efficacy in the treatment of various autoimmune diseases, including psoriasis.[2] Psoriasis is a chronic inflammatory skin condition characterized by keratinocyte hyperproliferation, immune cell infiltration, and a complex cytokine network. The therapeutic effect of CP-690550 in psoriasis is primarily attributed to its ability to modulate the JAK-STAT signaling pathway, a critical intracellular cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of the disease.[2]

These application notes provide detailed protocols for two common in vivo mouse models of psoriasis—the imiquimod (IMQ)-induced and the interleukin-23 (IL-23)-induced models—and summarize the efficacy data of CP-690550 in these preclinical settings.

# Mechanism of Action: JAK-STAT Signaling in Psoriasis

Psoriasis is driven by a dysregulated immune response, with key cytokines such as IL-23 and IL-17 playing a central role. These cytokines, upon binding to their receptors on immune cells and keratinocytes, activate the JAK-STAT signaling pathway. This leads to the transcription of







genes that promote inflammation, cell proliferation, and the psoriatic phenotype. CP-690550, by inhibiting JAK enzymes, effectively blocks this signaling cascade, thereby reducing the inflammatory response.





JAK-STAT Signaling Pathway in Psoriasis and Inhibition by CP-690550

Click to download full resolution via product page

Caption: JAK-STAT signaling pathway in psoriasis and its inhibition by CP-690550.

(Inflammation, Proliferation)



# In Vivo Efficacy Models Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in mouse skin that closely mimics human psoriatic plaques. This model is characterized by erythema, scaling, and epidermal thickening (acanthosis), driven by an IL-23/IL-17-dominant immune response.

#### **Experimental Workflow:**

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.

#### **Detailed Protocol:**

- Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
- Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
- Disease Induction:
  - On day 0, shave the dorsal back skin of the mice.
  - Apply 31.25 mg of 5% imiquimod cream (Aldara<sup>™</sup>) topically to the shaved back and the right ear daily for 4-5 consecutive days.[1] This corresponds to approximately 1.56 mg of the active compound per day.[1]
- CP-690550 Administration:
  - Prepare CP-690550 in a suitable vehicle (e.g., 0.5% methylcellulose).
  - Administer CP-690550 orally via gavage twice daily (BID) at desired doses (e.g., 10 mg/kg, 30 mg/kg).[1]
  - Begin treatment concurrently with or shortly after the first imiquimod application and continue for the duration of the study.







#### • Efficacy Assessment:

- Clinical Scoring: Daily, measure ear thickness using a digital micrometer. Score the back skin for erythema, scaling, and thickness based on a Psoriasis Area and Severity Index (PASI)-like scoring system (e.g., 0-4 scale for each parameter).
- Histological Analysis: At the end of the study, euthanize the mice and collect skin tissue.
   Fix in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
- Gene Expression Analysis: Isolate RNA from skin tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key inflammatory cytokines (e.g., IL-17A, IL-22, IL-23).[3]
- Immunohistochemistry: Stain tissue sections for markers such as phosphorylated STAT3 (pSTAT3) to assess the inhibition of the JAK-STAT pathway.

Quantitative Efficacy Data:



| Parameter                       | Vehicle<br>Control | CP-690550<br>(Tofacitinib) | Fold Change <i>l</i><br>% Inhibition | Reference |
|---------------------------------|--------------------|----------------------------|--------------------------------------|-----------|
| Imiquimod Model                 |                    |                            |                                      |           |
| IL-22 mRNA                      | Elevated           | Significantly<br>Decreased | -                                    | [3]       |
| IL-23 mRNA                      | Elevated           | Significantly<br>Decreased | -                                    | [3]       |
| IL-31 mRNA                      | Elevated           | Significantly<br>Decreased | -                                    | [3]       |
| Epidermal<br>Thickness          | Increased          | Significantly<br>Reduced   | -                                    | [4]       |
| Inflammatory<br>Cell Infiltrate | Increased          | Significantly<br>Reduced   | -                                    | [4]       |
| pSTAT3+ Cells                   | Increased          | Significantly<br>Decreased | -                                    | [1]       |

# Interleukin-23 (IL-23)-Induced Psoriasis-like Skin Inflammation in Mice

Intradermal injection of recombinant IL-23 in mouse ears induces a rapid and transient inflammatory response with key features of psoriasis, including epidermal hyperplasia and accumulation of neutrophils and T cells. This model is particularly useful for studying the direct effects of therapeutics on the IL-23/IL-17 axis.

#### **Detailed Protocol:**

- Animals: Female BALB/c mice, 8-10 weeks old.
- Disease Induction:
  - $\circ$  Inject 150 ng of recombinant murine IL-23 in a total volume of 25  $\mu$ L of saline intradermally into the ear every other day for a total of 7 injections.[1]



#### CP-690550 Administration:

- Administer CP-690550 orally via gavage twice daily (BID) at doses ranging from 3 mg/kg to 30 mg/kg.[1]
- Start treatment on the first day of IL-23 injections and continue throughout the study.
- Efficacy Assessment:
  - Ear Thickness: Measure ear swelling daily before each IL-23 injection using a digital micrometer.[1]
  - Histological and Molecular Analysis: At the study endpoint (e.g., Day 12), collect ear tissue for H&E staining, pSTAT3 immunohistochemistry, and cytokine gene expression analysis as described for the imiquimod model.[1]

#### Quantitative Efficacy Data:

| Parameter                            | Vehicle<br>Control | CP-690550<br>(10 mg/kg) | CP-690550<br>(30 mg/kg) | % Inhibition                                | Reference |
|--------------------------------------|--------------------|-------------------------|-------------------------|---------------------------------------------|-----------|
| IL-23 Model                          |                    |                         |                         |                                             |           |
| Ear<br>Thickness<br>Increase<br>(mm) | ~0.11              | ~0.06                   | ~0.035                  | 45.6% (10<br>mg/kg),<br>68.8% (30<br>mg/kg) | [1]       |

# **Summary of CP-690550 Efficacy**

In both the imiquimod- and IL-23-induced psoriasis models, CP-690550 (tofacitinib) demonstrates robust, dose-dependent efficacy.[1] Key findings include:

- Reduction of Skin Inflammation: Significant decreases in macroscopic signs of psoriasis such as ear and skin thickness, erythema, and scaling.[1][5]
- Histological Improvement: A marked reduction in epidermal hyperplasia (acanthosis) and the infiltration of inflammatory immune cells into the dermis and epidermis.[1]



- Modulation of Inflammatory Mediators: Downregulation of key pro-inflammatory cytokines and chemokines at the mRNA level, including IL-6, IL-17A, IL-22, and CXCL10.[1]
- Target Engagement: A significant decrease in the number of phosphorylated STAT3-positive cells in the skin, confirming the inhibition of the JAK-STAT pathway in vivo.[1]

## Conclusion

The imiquimod- and IL-23-induced mouse models are valuable preclinical tools for evaluating the in vivo efficacy of novel therapeutics for psoriasis. The data presented here demonstrate that CP-690550 effectively ameliorates psoriasis-like skin inflammation in these models by inhibiting the JAK-STAT signaling pathway. These detailed protocols and application notes provide a framework for researchers to conduct their own in vivo efficacy studies with CP-690550 and other JAK inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis |
   HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 4. researchgate.net [researchgate.net]
- 5. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Application Notes and Protocols: CP-690550 In Vivo Efficacy in Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606784#cp-690550a-in-vivo-efficacy-models-for-psoriasis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com